![molecular formula C11H11ClN2O3S B5070699 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as Cefotaxime, is a third-generation cephalosporin antibiotic used for the treatment of bacterial infections. It is a broad-spectrum antibiotic that is effective against both gram-negative and gram-positive bacteria. Cefotaxime was first synthesized in 1978 and has since become an important tool in the fight against bacterial infections.
作用机制
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, causing the inhibition of peptidoglycan synthesis. This leads to the disruption of the bacterial cell wall, causing the bacteria to die.
Biochemical and Physiological Effects:
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to have a high degree of bioavailability and is rapidly absorbed into the bloodstream. It has a half-life of approximately 1 hour and is primarily excreted in the urine. 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to be effective against a wide range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying the effects of antibiotics on bacterial growth and the development of antibiotic resistance. However, one limitation of using 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is that it can be expensive and may not be readily available in all labs.
未来方向
There are several future directions for research on 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the use of 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in combination with other antibiotics to enhance their effectiveness. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid to optimize its use in clinical settings.
Conclusion:
In summary, 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a third-generation cephalosporin antibiotic that is effective against a wide range of bacteria. It has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. While it has several advantages for use in lab experiments, there are also limitations to its use. Further research is needed to optimize its use in clinical settings and to develop new antibiotics to combat antibiotic-resistant bacteria.
合成方法
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is synthesized through a multistep process that involves the reaction of 7-aminocephalosporanic acid with various reagents. The synthesis process is complex and involves several steps that require careful control of reaction conditions. The final product is a white to yellow crystalline powder that is soluble in water.
科学研究应用
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanism of action of antibiotics, the development of antibiotic resistance, and the treatment of bacterial infections in animal models.
属性
IUPAC Name |
4-chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(11(16)17)8(3-6)10(15)14-9-4-13-5-18-9/h1,4-5,7-8H,2-3H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZAVVHZSLJLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



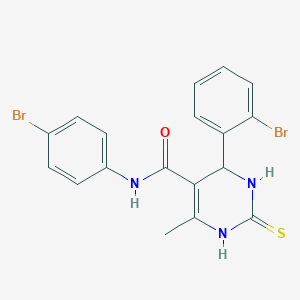
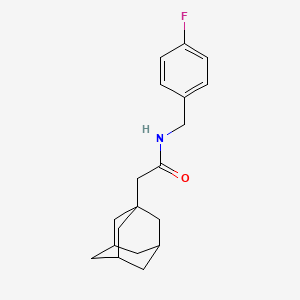
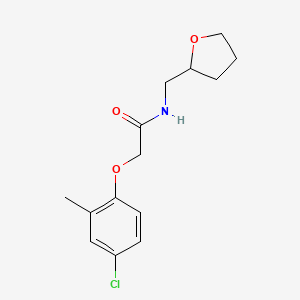
![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)
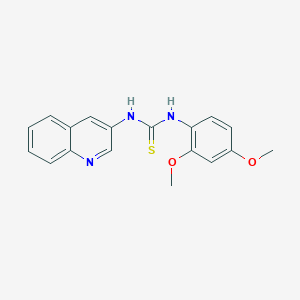
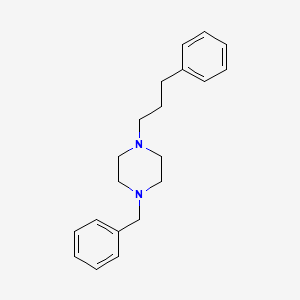
![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
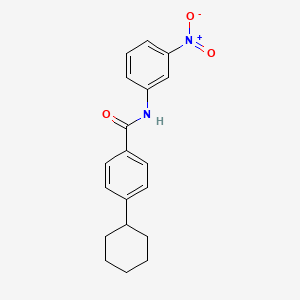
![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)